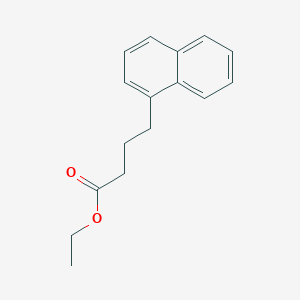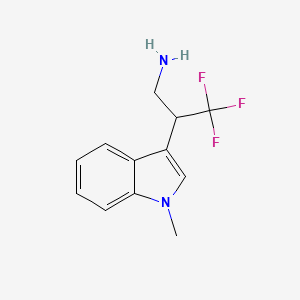
6-(4-methoxyphenyl)-7H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methoxyphenyl)-9H-purin-2-amine is a chemical compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of a methoxyphenyl group in this compound adds unique chemical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-9H-purin-2-amine typically involves multiple steps. One common method starts with the alkylation of 4-methoxyaniline with a suitable purine derivative. This reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 6-(4-Methoxyphenyl)-9H-purin-2-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methoxyphenyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 6-(4-Hydroxyphenyl)-9H-purin-2-amine.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-(4-Methoxyphenyl)-9H-purin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine structure makes it a candidate for investigating enzyme-substrate interactions and nucleotide analogs.
Medicine
In medicine, 6-(4-Methoxyphenyl)-9H-purin-2-amine is explored for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and its potential as an anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(4-Methoxyphenyl)-9H-purin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The methoxyphenyl group enhances its binding affinity and specificity, making it a potent inhibitor in certain biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Hydroxyphenyl)-9H-purin-2-amine
- 6-(4-Chlorophenyl)-9H-purin-2-amine
- 6-(4-Methylphenyl)-9H-purin-2-amine
Uniqueness
Compared to its analogs, 6-(4-Methoxyphenyl)-9H-purin-2-amine has a unique methoxy group that imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it more versatile in various applications.
Propriétés
Numéro CAS |
918536-94-4 |
|---|---|
Formule moléculaire |
C12H11N5O |
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)-7H-purin-2-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-8-4-2-7(3-5-8)9-10-11(15-6-14-10)17-12(13)16-9/h2-6H,1H3,(H3,13,14,15,16,17) |
Clé InChI |
DXRBLUNUXHMGLP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C3C(=NC(=N2)N)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11867638.png)

![5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B11867647.png)






![2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine](/img/structure/B11867686.png)
![4-Ethoxy-8-methoxyfuro[2,3-B]quinoline](/img/structure/B11867693.png)


![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)
